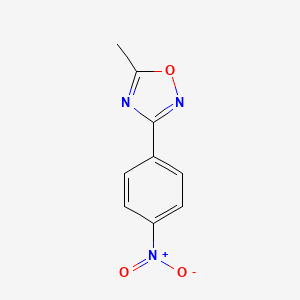
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its cyclopentyl ring and multiple hydroxyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the formation of the cyclopentyl ring. The hydroxyl and methoxy groups are introduced through specific reactions, such as hydroxylation and methylation.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure allows it to interact with specific molecular targets, making it a candidate for therapeutic use.
Industry: In industry, the compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in material science and engineering.
Mecanismo De Acción
The mechanism by which N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-(1H-pyrrol-1-yl)benzamide (CP 55,940)
N-cyclopentyl-3-hydroxy-4-methoxybenzamide
Uniqueness: N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide is unique due to its specific arrangement of hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. This arrangement allows for distinct interactions with molecular targets compared to similar compounds.
Propiedades
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-13-4-3-9(6-14(13)21-2)15(19)16-11-5-10(8-17)12(18)7-11/h3-4,6,10-12,17-18H,5,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACYMUKPNMSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC(C(C2)O)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2873461.png)

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)


![N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2873467.png)

![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)



